N,3,3,5,5-Pentamethylcyclohexan-1-amine
Description
This compound is commonly referred to as PAC (1,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride) in synthetic chemistry applications, where it serves as a chiral auxiliary in asymmetric reactions such as Diels-Alder, aldol, and Michael additions . Its steric bulk and rigid cyclohexane backbone enhance stereochemical control during synthesis.
Properties
CAS No. |
686779-06-6 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 |
IUPAC Name |
N,3,3,5,5-pentamethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)6-9(12-5)7-11(3,4)8-10/h9,12H,6-8H2,1-5H3 |
InChI Key |
MKNUHZFSHYERMW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)C)NC)C |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between N,3,3,5,5-pentamethylcyclohexan-1-amine and analogous compounds:
Key Observations :
- Steric Effects : The pentamethyl substitution in this compound introduces greater steric hindrance compared to tetramethyl analogs (e.g., (3,3,5,5-Tetramethylcyclohexyl)methanamine HCl). This enhances its efficacy in stereoselective reactions by restricting conformational flexibility .
- Functional Group Diversity : Derivatives like [2-(3,3,5,5-Tetramethylcyclohexyl)phenyl]piperazine incorporate aromatic and heterocyclic moieties, expanding their utility in drug discovery compared to the simpler PAC framework .
- Stereochemical Specificity : Compounds such as (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine demonstrate the importance of stereochemistry in biological activity, a property less emphasized in PAC’s current applications .
Physicochemical Properties
- Hydrophobicity : The pentamethyl structure likely increases hydrophobicity compared to less-substituted amines (e.g., (3,3,5,5-Tetramethylcyclohexyl)methanamine HCl), affecting solubility in polar solvents .
- Thermal Stability : The fully substituted cyclohexane backbone may enhance thermal stability relative to cyclopentane analogs .
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